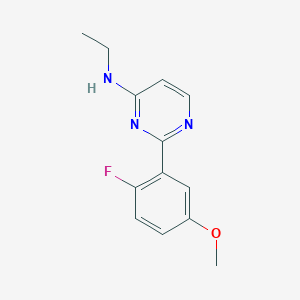![molecular formula C19H23N3O B3818230 N-(5-{3-[1-(dimethylamino)ethyl]phenyl}pyridin-2-yl)cyclopropanecarboxamide](/img/structure/B3818230.png)
N-(5-{3-[1-(dimethylamino)ethyl]phenyl}pyridin-2-yl)cyclopropanecarboxamide
Descripción general
Descripción
N-(5-{3-[1-(dimethylamino)ethyl]phenyl}pyridin-2-yl)cyclopropanecarboxamide, also known as Compound A, is a synthetic compound that has gained significant attention in the field of scientific research. This compound has been studied for its potential use in various applications, including as a therapeutic agent in the treatment of cancer and neurological disorders.
Mecanismo De Acción
The mechanism of action of N-(5-{3-[1-(dimethylamino)ethyl]phenyl}pyridin-2-yl)cyclopropanecarboxamide A involves binding to the ATP-binding site of the protein kinase C (PKC) family of enzymes. This binding inhibits the activity of PKC, which is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. In cancer cells, the inhibition of PKC activity by this compound A leads to the induction of apoptosis and inhibition of angiogenesis and metastasis. In neurological cells, the inhibition of PKC activity by this compound A leads to the reduction of inflammation and oxidative stress in the brain.
Biochemical and Physiological Effects
This compound A has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, this compound A has been shown to induce apoptosis, inhibit angiogenesis, and suppress metastasis. In neurological cells, this compound A has been shown to reduce inflammation and oxidative stress in the brain, leading to neuroprotection. In animal models, this compound A has been shown to inhibit tumor growth and improve neurological function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(5-{3-[1-(dimethylamino)ethyl]phenyl}pyridin-2-yl)cyclopropanecarboxamide A has several advantages for lab experiments, including its stability, solubility, and specificity for PKC enzymes. However, there are also limitations to using this compound A in lab experiments, including its potential toxicity and the need for further studies to determine its optimal dosage and administration route.
Direcciones Futuras
There are several future directions for research on N-(5-{3-[1-(dimethylamino)ethyl]phenyl}pyridin-2-yl)cyclopropanecarboxamide A. One direction is to further investigate its potential as a therapeutic agent in the treatment of cancer and neurological disorders. Another direction is to study its mechanism of action in more detail, including its interaction with other cellular pathways. Additionally, future studies should focus on optimizing the dosage and administration route of this compound A and evaluating its safety and toxicity in vivo.
Aplicaciones Científicas De Investigación
N-(5-{3-[1-(dimethylamino)ethyl]phenyl}pyridin-2-yl)cyclopropanecarboxamide A has been studied for its potential use in various applications, including as a therapeutic agent in the treatment of cancer and neurological disorders. In cancer research, this compound A has been shown to inhibit the growth of cancer cells by inducing apoptosis, inhibiting angiogenesis, and suppressing metastasis. In neurological research, this compound A has been shown to have neuroprotective effects by reducing inflammation and oxidative stress in the brain.
Propiedades
IUPAC Name |
N-[5-[3-[1-(dimethylamino)ethyl]phenyl]pyridin-2-yl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O/c1-13(22(2)3)15-5-4-6-16(11-15)17-9-10-18(20-12-17)21-19(23)14-7-8-14/h4-6,9-14H,7-8H2,1-3H3,(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTLMXXQUDQOCED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC(=C1)C2=CN=C(C=C2)NC(=O)C3CC3)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 5-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate](/img/structure/B3818155.png)
![methyl 5-[3-(2-methyl-1H-benzimidazol-1-yl)propanoyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B3818163.png)
![3-chloro-6-{4-[(1-propyl-1H-imidazol-2-yl)methyl]piperazin-1-yl}pyridazine](/img/structure/B3818167.png)
![4,6-dimethyl-3-{[7-(3-phenylpropyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}-2(1H)-pyridinone](/img/structure/B3818174.png)
![4-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-[2-(4-methoxyphenyl)ethyl]-1-piperidinecarboxamide](/img/structure/B3818178.png)
![1-cyclopropyl-N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-N-methyl-6-oxo-3-piperidinecarboxamide](/img/structure/B3818179.png)
![N-[4-(2-oxo-1-pyrrolidinyl)benzyl]-1-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3818192.png)

![N~5~-[(6-methoxy-2H-chromen-3-yl)methyl]-N~2~,N~2~-dimethyl-5,6,7,8-tetrahydro-2,5-quinazolinediamine](/img/structure/B3818216.png)
![(2-{1-[2,2-dimethyl-3-(4-morpholinyl)propyl]-3-piperidinyl}ethyl)amine](/img/structure/B3818219.png)
![6-(4-fluorophenyl)-N-(2-methoxyethyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B3818224.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B3818235.png)
![4-(4-fluorophenyl)-1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]piperidin-4-ol](/img/structure/B3818241.png)
![2-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B3818246.png)